![molecular formula C16H23BrO3S B14400841 Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate CAS No. 89913-73-5](/img/structure/B14400841.png)
Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate typically involves the following steps:
-
Formation of the Thiophene Ring: : The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
-
Introduction of the Bromononanoyl Group: : The bromononanoyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent .
-
Esterification: : The final step involves the esterification of the thiophene derivative with methanol in the presence of an acid catalyst to form this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom in the bromononanoyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides .
-
Oxidation and Reduction Reactions: : The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can convert the ester group to an alcohol .
Common Reagents and Conditions
-
Substitution Reactions: : Common reagents include nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
-
Oxidation Reactions: : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions .
-
Reduction Reactions: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents .
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and other reduced forms of the ester group.
Applications De Recherche Scientifique
Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate has several scientific research applications:
-
Medicinal Chemistry: : It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities .
-
Material Science: : Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
-
Industrial Chemistry: : It is used as an intermediate in the synthesis of corrosion inhibitors and other industrial chemicals .
Mécanisme D'action
The mechanism of action of Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The bromononanoyl group can enhance the compound’s ability to penetrate cell membranes, while the thiophene ring can interact with aromatic residues in the active sites of enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl [5-(9-chlorononanoyl)thiophen-2-yl]acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl [5-(9-iodononanoyl)thiophen-2-yl]acetate: Similar structure but with an iodine atom instead of bromine.
Methyl [5-(9-fluorononanoyl)thiophen-2-yl]acetate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methyl [5-(9-bromononanoyl)thiophen-2-yl]acetate is unique due to the presence of the bromononanoyl group, which can participate in specific substitution reactions that are not possible with other halogen atoms. The bromine atom also influences the compound’s reactivity and biological activity .
Propriétés
Numéro CAS |
89913-73-5 |
|---|---|
Formule moléculaire |
C16H23BrO3S |
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
methyl 2-[5-(9-bromononanoyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C16H23BrO3S/c1-20-16(19)12-13-9-10-15(21-13)14(18)8-6-4-2-3-5-7-11-17/h9-10H,2-8,11-12H2,1H3 |
Clé InChI |
ZVXRSJHNFKBMQC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC=C(S1)C(=O)CCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate](/img/structure/B14400760.png)
![Acetic acid, [(2-methoxyethoxy)methoxy]-, ethyl ester](/img/structure/B14400766.png)

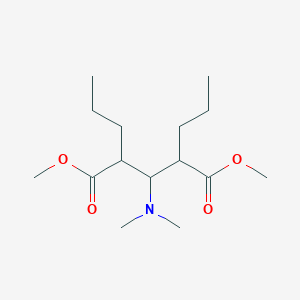
diphenyl-lambda~5~-phosphane](/img/structure/B14400777.png)

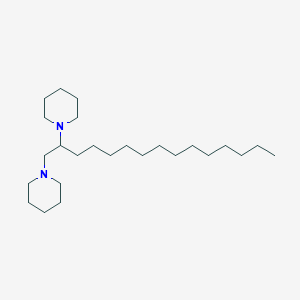

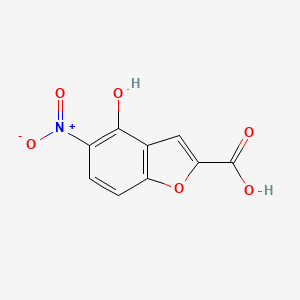
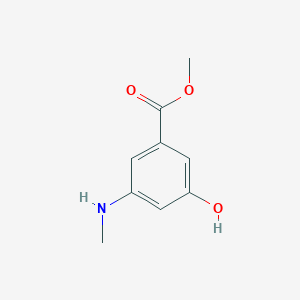
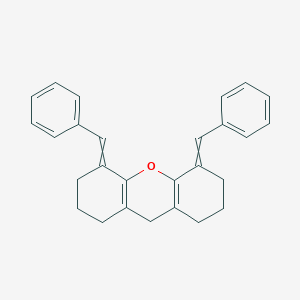

![Ethyl oxo[(2-oxoheptyl)amino]acetate](/img/structure/B14400833.png)

